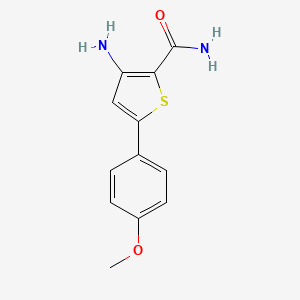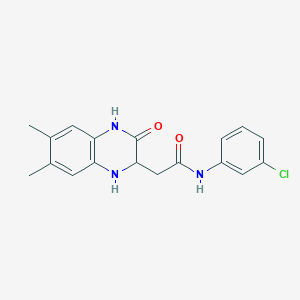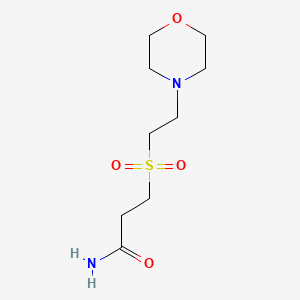
3-((2-Morpholinoethyl)sulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Morpholinoethyl)sulfonyl)propanamide (MESNA) is a synthetic organic compound that belongs to the class of thiol compounds. It is a water-soluble compound that is used in various scientific research applications, especially in the field of biochemistry and pharmacology. MESNA has been found to have a wide range of biochemical and physiological effects, and its mechanism of action is well understood.
Mecanismo De Acción
The mechanism of action of 3-((2-Morpholinoethyl)sulfonyl)propanamide is based on its thiol group, which can react with electrophilic compounds and form stable thioether bonds. 3-((2-Morpholinoethyl)sulfonyl)propanamide has been found to be effective in reducing disulfide bonds in proteins, which can lead to the formation of free radicals and oxidative stress. It can also protect cells from chemotherapy-induced toxicity by scavenging free radicals and inhibiting the formation of reactive oxygen species (ROS) (5).
Efectos Bioquímicos Y Fisiológicos
3-((2-Morpholinoethyl)sulfonyl)propanamide has been found to have a wide range of biochemical and physiological effects. It has been shown to be effective in reducing the toxicity of chemotherapy drugs such as cyclophosphamide and ifosfamide, which are known to cause bladder toxicity (6). 3-((2-Morpholinoethyl)sulfonyl)propanamide has also been found to be effective in preventing oxidative stress and inflammation, which are associated with various diseases and conditions such as cardiovascular disease, cancer, and neurodegenerative disorders (7).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-((2-Morpholinoethyl)sulfonyl)propanamide has several advantages for lab experiments, including its water solubility, stability, and ability to reduce disulfide bonds in proteins. However, 3-((2-Morpholinoethyl)sulfonyl)propanamide can also have some limitations, such as its potential to react with other compounds and its susceptibility to oxidation. Therefore, it is important to use 3-((2-Morpholinoethyl)sulfonyl)propanamide under controlled conditions and to optimize its concentration and exposure time in lab experiments.
Direcciones Futuras
3-((2-Morpholinoethyl)sulfonyl)propanamide has a wide range of potential applications in various scientific research fields, including biochemistry, pharmacology, and medicine. Some of the future directions for 3-((2-Morpholinoethyl)sulfonyl)propanamide research include:
1. Developing new methods for the synthesis of 3-((2-Morpholinoethyl)sulfonyl)propanamide and its derivatives.
2. Investigating the potential of 3-((2-Morpholinoethyl)sulfonyl)propanamide as a therapeutic agent for various diseases and conditions.
3. Exploring the mechanism of action of 3-((2-Morpholinoethyl)sulfonyl)propanamide and its interactions with other compounds.
4. Optimizing the concentration and exposure time of 3-((2-Morpholinoethyl)sulfonyl)propanamide in lab experiments to maximize its effectiveness.
5. Developing new formulations of 3-((2-Morpholinoethyl)sulfonyl)propanamide for improved stability and bioavailability.
Conclusion:
In conclusion, 3-((2-Morpholinoethyl)sulfonyl)propanamide is a synthetic organic compound that has a wide range of scientific research applications. It has been found to have a well-understood mechanism of action, and its biochemical and physiological effects are well documented. 3-((2-Morpholinoethyl)sulfonyl)propanamide has several advantages for lab experiments, but it is important to use it under controlled conditions and to optimize its concentration and exposure time. The future directions for 3-((2-Morpholinoethyl)sulfonyl)propanamide research are promising, and it is likely that new applications and uses for this compound will be discovered in the coming years.
Métodos De Síntesis
3-((2-Morpholinoethyl)sulfonyl)propanamide is synthesized by reacting 2-chloroethylamine hydrochloride with sodium bisulfite to form 2-(sodium sulfonate)ethylamine. This compound is then reacted with chloroacetyl chloride to form 2-chloro-N-(2-sulfonatoethyl)acetamide. Finally, this compound is reacted with morpholine to form 3-((2-Morpholinoethyl)sulfonyl)propanamide (1).
Aplicaciones Científicas De Investigación
3-((2-Morpholinoethyl)sulfonyl)propanamide has been used in various scientific research applications, including as a reducing agent for disulfide bonds in proteins, as a protective agent against chemotherapy-induced toxicity, and as an antioxidant in cell culture experiments (2). It has also been used as a stabilizer for proteins, enzymes, and antibodies (3). 3-((2-Morpholinoethyl)sulfonyl)propanamide has been found to be effective in preventing the formation of free radicals and oxidative stress, which are associated with various diseases and conditions (4).
Propiedades
IUPAC Name |
3-(2-morpholin-4-ylethylsulfonyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c10-9(12)1-7-16(13,14)8-4-11-2-5-15-6-3-11/h1-8H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDAYGQSNSEWSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Morpholinoethyl)sulfonyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2588683.png)
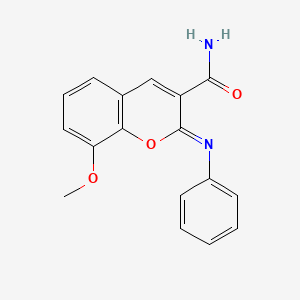
![N-Methyl-N-[2-(4-methylphenoxy)ethyl]sulfamoyl fluoride](/img/structure/B2588686.png)
![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2588687.png)
![3,5-bis(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2588688.png)
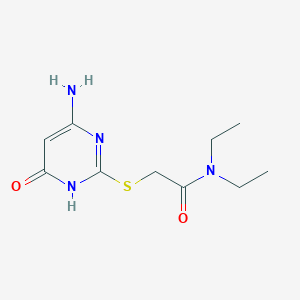
![4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2588690.png)
![5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588694.png)
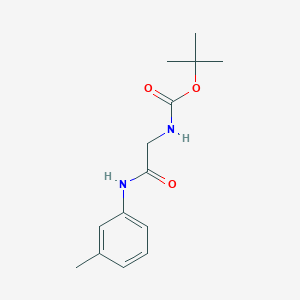
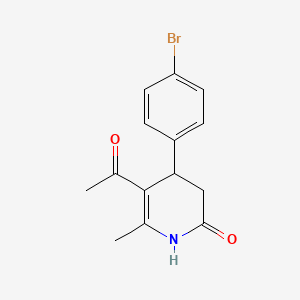
![(3-(Ethylthio)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2588701.png)
![3-((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2588702.png)
